Bicyclo [6.1.0] nonyne-lysine
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Overview
Description
Bicyclo [6.1.0] nonyne-lysine is a compound that combines the strained alkyne bicyclo [6.1.0] nonyne with the amino acid lysine. This compound is notable for its use in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly selective and occur without the need for a catalyst, making them ideal for applications in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo [6.1.0] nonyne-lysine typically involves the conjugation of bicyclo [6.1.0] nonyne to lysine. One common method is to start with bicyclo [6.1.0] non-4-yn-9-ylmethanol (BCN alcohol) and convert it to an activated ester, which can then react with the amine group of lysine to form the desired compound . The reaction is usually carried out under mild conditions to preserve the integrity of the lysine moiety.
Industrial Production Methods
. This method ensures high purity and yield, which are essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
Scientific Research Applications
Bicyclo [6.1.0] nonyne-lysine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzoazacyclooctyne (DBCO): Another strained alkyne used in SPAAC reactions.
Tetrazine-containing amino acids: Used in inverse electron-demand Diels-Alder reactions.
Uniqueness
Bicyclo [6.1.0] nonyne-lysine is unique due to its high reactivity and selectivity in SPAAC reactions. Unlike DBCO, it has lower lipophilicity, which reduces non-specific binding to biomolecules . Additionally, its stability and ease of functionalization make it a preferred choice for various bioorthogonal applications .
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
InChI Key |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Origin of Product |
United States |
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